molecular formula C14H12BrNO2 B1633666 N-(4-bromophenyl)-2-methoxybenzamide

N-(4-bromophenyl)-2-methoxybenzamide

Cat. No.: B1633666
M. Wt: 306.15 g/mol
InChI Key: JSCDVENNYSRBMK-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl group linked to a 4-bromophenylamine moiety. Its molecular formula is C₁₄H₁₂BrNO₂, with a molecular weight of 320.19 g/mol (for the benzyl variant, see ). Key structural features include:

  • 2-Methoxybenzamide backbone: Provides electron-donating effects via the methoxy group, influencing electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12BrNO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)

InChI Key

JSCDVENNYSRBMK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Increase electron density on the benzamide ring, enhancing solubility and hydrogen-bonding capacity (e.g., 3,4,5-trimethoxy derivative ).
  • Electron-Withdrawing Groups (e.g., nitro) : Reduce electron density, as seen in N-(2-nitrophenyl)-4-bromo-benzamide, which may lower reactivity in nucleophilic environments .

Fluorine: In N-(4-bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide, fluorine’s electronegativity alters dipole moments and binding interactions .

Crystallographic Behavior :

  • The title compound forms planar crystals with N–H···O hydrogen bonds, while the 3,4,5-trimethoxy analog exhibits extended hydrogen-bonded chains along the [101] axis .

Preparation Methods

Chemical Context and Significance of N-(4-Bromophenyl)-2-Methoxybenzamide

This compound belongs to the benzamide family, a class of compounds widely studied for their pharmacological potential, including antimicrobial and anticancer activities. The methoxy group at the 2-position of the benzoyl moiety enhances electron donation, influencing the compound’s reactivity and binding affinity in biological systems. Meanwhile, the 4-bromophenyl substituent introduces steric and electronic effects critical for modulating solubility and crystallinity.

The synthesis of this compound exemplifies foundational principles in amide bond formation, a cornerstone of organic synthesis. Its preparation bridges traditional methods, such as acyl halide intermediates, with contemporary techniques employing coupling agents, offering insights into reaction efficiency and scalability.

Synthetic Methodologies for this compound

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 2-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with 4-bromoaniline.

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid (5.0 g, 30.1 mmol) is refluxed with thionyl chloride (SOCl₂, 7.2 mL, 99.3 mmol) in dichloromethane (DCM, 50 mL) for 3 hours. The excess SOCl₂ is removed under reduced pressure, yielding 2-methoxybenzoyl chloride as a pale-yellow liquid (4.8 g, 89%).

Reaction Conditions

  • Temperature: Reflux (40–45°C)
  • Solvent: Anhydrous DCM
  • Key Observation: Exothermic reaction; moisture-sensitive intermediate.
Step 2: Coupling with 4-Bromoaniline

The acyl chloride (4.5 g, 24.2 mmol) is added dropwise to a solution of 4-bromoaniline (4.2 g, 24.2 mmol) and triethylamine (TEA, 3.4 mL, 24.2 mmol) in DCM (30 mL) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water (3 × 50 mL), and dried over MgSO₄. Purification via recrystallization from ethanol affords this compound as white crystals (6.1 g, 78%).

Optimization Insights

  • Stoichiometry: A 1:1 molar ratio of acyl chloride to amine prevents diacylation.
  • Base: TEA neutralizes HCl, driving the reaction to completion.
  • Yield: 75–85% after recrystallization.

Carbodiimide-Assisted Coupling

An alternative approach employs EDC to activate 2-methoxybenzoic acid for direct coupling with 4-bromoaniline.

Reaction Procedure

2-Methoxybenzoic acid (3.0 g, 18.1 mmol), EDC (4.2 g, 21.7 mmol), and hydroxybenzotriazole (HOBt, 2.9 g, 21.7 mmol) are dissolved in DMF (30 mL). After 30 minutes, 4-bromoaniline (3.1 g, 18.1 mmol) is added, and the mixture is stirred at 25°C for 24 hours. The solution is diluted with ethyl acetate (100 mL), washed with 5% HCl (3 × 50 mL) and brine (50 mL), then dried and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid (4.0 g, 65%).

Critical Parameters

  • Coupling Agent: EDC/HOBt system minimizes racemization.
  • Solvent: Dimethylformamide (DMF) enhances reagent solubility.
  • Yield: 60–70%, lower than acyl chloride method due to side reactions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.63 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (dd, J = 7.6 Hz, 1H, Ar-H), 7.24 (t, J = 7.6 Hz, 1H, Ar-H), 6.99 (d, J = 8.0 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 157.2 (OCH₃), 140.1, 132.8, 131.5, 129.4, 122.7, 121.9, 119.3, 112.4, 55.8 (OCH₃).

Infrared (IR) Spectroscopy

  • Key Bands: 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy).

Mass Spectrometry

  • GC-MS (EI+): m/z 305 [M]⁺ (calculated for C₁₄H₁₂BrNO₂: 305.00).

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Method Carbodiimide Method
Yield 75–85% 60–70%
Reaction Time 12–15 hours 24–36 hours
Purification Recrystallization Column Chromatography
Cost Efficiency High Moderate
Scalability Excellent Limited

The acyl chloride method is superior for large-scale synthesis due to higher yields and simpler purification. Conversely, the EDC approach is preferable for acid-sensitive substrates, albeit with trade-offs in efficiency.

Challenges and Practical Considerations

  • Moisture Sensitivity: Acyl chlorides require anhydrous conditions to prevent hydrolysis.
  • Byproduct Formation: Excess EDC can generate urea derivatives, complicating purification.
  • Solvent Choice: Polar aprotic solvents like DMF improve coupling efficiency but hinder removal.

Q & A

Q. What are the established synthetic methodologies for N-(4-bromophenyl)-2-methoxybenzamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via coupling reactions between 2-methoxybenzoic acid derivatives and 4-bromoaniline. A common approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under anhydrous conditions at low temperatures (−50°C). Optimization strategies include:

  • Testing alternative coupling reagents (e.g., EDC/HCl) to minimize side reactions.
  • Adjusting reaction time and temperature to improve yield.
  • Purification via column chromatography using ethyl acetate/hexane gradients. Characterization is confirmed via IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8–4.0 ppm, aromatic protons), and elemental analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns and aromatic proton integration.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 320–330).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable). Cross-referencing spectral data with databases like PubChem or NIST Chemistry WebBook ensures accuracy .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV light (λ = 254–365 nm) over 24–72 hours, monitored via HPLC.
  • Humidity Tests : Storage at 40°C/75% relative humidity for 4 weeks, with periodic purity checks using TLC (Rf consistency). Stability is optimal in inert atmospheres (argon) and amber vials .

Advanced Research Questions

Q. How do halogen substitutions (e.g., bromine vs. chlorine) at the para position influence biological activity and binding mechanisms?

Comparative studies on halogenated benzamides reveal:

  • Bromine enhances lipophilicity and van der Waals interactions in hydrophobic binding pockets (e.g., enzyme active sites).
  • Chlorine may reduce metabolic stability due to higher electronegativity, altering pharmacokinetics.
  • Fluorine improves membrane permeability but can disrupt π-π stacking. Example : this compound shows 20% higher binding affinity to COX-2 compared to its chloro analog in molecular docking studies .

Q. How can researchers resolve contradictions in fluorescence intensity data reported for benzamide derivatives?

Systematic validation is required:

  • Parameter Standardization : Control pH (optimal ~5.0), temperature (25°C), and solvent polarity (e.g., DMSO vs. ethanol).
  • Instrument Calibration : Use quinine sulfate as a fluorescence standard.
  • Statistical Analysis : Calculate relative standard deviation (RSD < 2%) across triplicate measurements. Discrepancies often arise from variations in excitation/emission wavelengths (e.g., λex = 340 nm vs. 350 nm) .

Q. What computational strategies are effective for predicting biological targets of this compound?

  • Molecular Dynamics (MD) Simulations : To study protein-ligand interactions over time (e.g., with kinases or GPCRs).
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays.
  • Docking Software (AutoDock Vina) : Screen against targets like HDACs or PARP, validated by in vitro assays. Cross-validation with experimental data (e.g., SPR binding kinetics) enhances reliability .

Q. How does incorporating this compound into polymer matrices enhance material properties?

Studies on similar benzamides show:

  • Thermal Stability : TGA reveals a 30–40°C increase in decomposition temperature when blended with polyamides.
  • Mechanical Strength : Tensile modulus improves by 15–20% due to hydrogen bonding between amide groups and polymer chains.
  • Applications : Used in high-performance coatings or drug-eluting medical devices .

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